molecular formula C20H14ClNOS B11490865 [1-(4-chlorobenzyl)-1H-indol-3-yl](thiophen-2-yl)methanone

[1-(4-chlorobenzyl)-1H-indol-3-yl](thiophen-2-yl)methanone

Cat. No.: B11490865
M. Wt: 351.8 g/mol
InChI Key: JOGMEFBAQQJZHV-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often involve refluxing the reactants in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-BROMOPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE
  • 1-[(4-FLUOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE
  • 1-[(4-METHYLPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE

Uniqueness

1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C20H14ClNOS

Molecular Weight

351.8 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]indol-3-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C20H14ClNOS/c21-15-9-7-14(8-10-15)12-22-13-17(16-4-1-2-5-18(16)22)20(23)19-6-3-11-24-19/h1-11,13H,12H2

InChI Key

JOGMEFBAQQJZHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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